molecular formula C19H23N3O3 B2801763 2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1214621-42-7

2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2801763
CAS No.: 1214621-42-7
M. Wt: 341.411
InChI Key: OVFNMNWEMLWGGD-UHFFFAOYSA-N
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Description

“2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one” is a heterocyclic compound featuring a dihydropyridazin-3-one core substituted with a phenyl group at position 6 and a piperidine-derived side chain at position 2. The piperidine moiety is further functionalized with a 2-methoxyacetyl group on the nitrogen atom.

The compound’s synthesis likely involves coupling a dihydropyridazinone scaffold with a pre-functionalized piperidine intermediate, as suggested by analogous synthetic routes in (e.g., alkylation or nucleophilic substitution at the piperidine nitrogen). Crystallographic validation of related piperidine derivatives () underscores the importance of stereoelectronic effects in such molecules, which may influence binding interactions.

Properties

IUPAC Name

2-[[1-(2-methoxyacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-14-19(24)21-11-9-15(10-12-21)13-22-18(23)8-7-17(20-22)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFNMNWEMLWGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyacetyl Group: This step involves the acylation of the piperidine ring using methoxyacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Dihydropyridazinone Core: This is typically achieved through a condensation reaction involving hydrazine derivatives and appropriate ketones or aldehydes.

    Final Assembly: The final step involves coupling the piperidine derivative with the dihydropyridazinone core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups in the dihydropyridazinone core can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Piperidine/Piperazine Substituent Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound 2,3-dihydropyridazin-3-one 2-Methoxyacetyl at N1, methylene linkage to C4 Phenyl (C6), methoxyacetyl ~387.43 (estimated) Not explicitly reported
BJ08578 () 2,3-dihydropyridazin-3-one 1,4-Benzodioxine-2-carbonyl at N1 Phenyl (C6), benzodioxine 431.48 No activity data
DMPI () Indole 2,3-Dimethylbenzyl at N1, methyl at C1 Pyridin-4-yl (C2), dimethylphenyl Not reported MRSA synergism with carbapenems
6-(4-Methylstyryl)-3(2H)-pyridazinone () Pyridazinone Styryl group at C6 4-Methylstyryl Not reported Not reported

Pharmacological Implications

  • Target Compound vs. The methoxyacetyl group may enhance metabolic stability compared to the benzodioxine moiety .
  • Comparison with DMPI/CDFII (): While DMPI and CDFII are indole-based MRSA synergists, the dihydropyridazinone core of the target compound suggests divergent biological targets, possibly kinase or phosphodiesterase inhibition, given the prevalence of such cores in enzyme inhibitors.
  • Pyridazinone Derivatives (): Styryl-substituted pyridazinones (e.g., 6-(4-methylstyryl)-3(2H)-pyridazinone) emphasize the role of conjugated systems in modulating electronic properties, which the target compound lacks due to its saturated dihydropyridazinone ring.

Biological Activity

The compound 2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS Number: 1214621-42-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of 341.4 g/mol. The structure includes a piperidine moiety and a dihydropyridazine ring, which are significant in determining its biological interactions.

PropertyValue
Molecular FormulaC19H23N3O3C_{19}H_{23}N_{3}O_{3}
Molecular Weight341.4 g/mol
CAS Number1214621-42-7

Pharmacological Profile

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antidepressant Effects : Some derivatives of piperidine have shown potential as antidepressants by modulating neurotransmitter levels.
  • Neuroprotective Properties : Compounds featuring dihydropyridazine structures have been studied for their neuroprotective effects against oxidative stress and neurotoxicity.

The mechanisms through which this compound may exert its effects include:

  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, which play a crucial role in mood regulation and neuroprotection.
  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties, which could protect against cellular damage.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry reported that derivatives of dihydropyridazine exhibited significant neuroprotective effects in models of oxidative stress. The study highlighted the importance of substituents on the piperidine ring in enhancing neuroprotective activity .

Study 2: Antidepressant Activity

In another investigation, compounds similar to this compound were evaluated for their antidepressant effects in animal models. Results indicated that these compounds could significantly reduce depressive-like behaviors by increasing serotonin and norepinephrine levels .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits binding affinity towards various neurotransmitter receptors. For instance, docking studies revealed stable interactions with dopamine D2 receptors, indicating its potential as a therapeutic agent for mood disorders .

Q & A

Basic: What are the common synthetic routes and critical reaction conditions for synthesizing 2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with the pyridazinone core. Key steps include:

  • Piperidine Substitution : Introduce the 2-methoxyacetyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF, 0–5°C) to avoid hydrolysis .
  • Coupling Reaction : Use a Mitsunobu or Ullmann-type coupling to attach the modified piperidine to the pyridazinone scaffold. Reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How is the structural integrity and purity of this compound confirmed in academic research?

Methodological Answer:
A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR verifies regioselectivity of substitutions (e.g., piperidine methylene protons at δ 3.1–3.5 ppm; pyridazinone carbonyl at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₃O₃: 366.1818) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% required for biological assays) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly in steps with low efficiency?

Methodological Answer:
Low yields often arise from steric hindrance or side reactions. Mitigation strategies include:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with less reactive ones (e.g., THF) to reduce byproduct formation .
  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps, improving atom economy .
  • Temperature Control : Lower reaction temperatures (e.g., −10°C) during acyl substitution to prevent decomposition .
  • In Situ Monitoring : TLC or inline IR spectroscopy identifies intermediate stability issues early .

Advanced: How should contradictions in biological activity data between different studies be resolved?

Methodological Answer:
Contradictions often stem from assay variability or structural analogs. Address this by:

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., reference inhibitors) .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
  • Meta-Analysis : Compare data across analogs (e.g., 6-phenyl vs. 6-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .

Advanced: What computational strategies are recommended for predicting target interactions and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., PI3Kγ). Focus on the methoxyacetyl group’s hydrogen-bonding potential .
  • QSAR Modeling : Train models using datasets of pyridazinone derivatives, incorporating descriptors like logP and topological polar surface area (TPSA) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the piperidine-pyridazinone linkage in aqueous environments .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (improves oxidative stability) or cyclopropoxy (reduces CYP450 metabolism) .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) on the pyridazinone carbonyl to enhance bioavailability .
  • In Vitro Metabolism Assays : Use liver microsomes (human/rat) to identify vulnerable sites. For example, piperidine N-dealkylation is a common degradation pathway .

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